molecular formula C12H23NO3 B1339091 tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate CAS No. 816429-99-9

tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate

Cat. No.: B1339091
CAS No.: 816429-99-9
M. Wt: 229.32 g/mol
InChI Key: YAYOAQZEBASQLZ-UHFFFAOYSA-N
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Description

tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate is a chemical compound with the molecular formula C12H23NO3 and a molecular weight of 229.32 g/mol . It is a carbamate ester, which is a class of organic compounds known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

The synthesis of tert-butyl [2-cyclobutyl-1-(hydroxymethyl)ethyl]carbamate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl chloroformate with 2-cyclobutyl-1-(hydroxymethyl)ethylamine under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl [2-cyclobutyl-1-(hydroxymethyl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes, including signal transduction, metabolism, and gene expression .

Comparison with Similar Compounds

tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate can be compared with other similar compounds, such as:

The uniqueness of tert-butyl [2-cyclobutyl-1-(hydroxymethyl)ethyl]carbamate lies in its specific structure, which provides distinct chemical and biological properties that can be leveraged for various applications.

Biological Activity

tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate (C12H23NO3) is a carbamate compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H23NO3, with a molecular weight of 229.32 g/mol. The compound features a tert-butyl group, a cyclobutyl ring, and a hydroxypropan moiety, contributing to its unique chemical behavior and potential biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl chloroformate with 2-cyclobutyl-1-(hydroxymethyl)ethylamine. This method allows for the formation of the carbamate bond under controlled conditions, optimizing yield and purity.

Enzymatic Interactions

Research indicates that this compound interacts with various enzymes and cellular pathways. The mechanism of action involves covalent bonding to nucleophilic sites on proteins, which can modulate enzyme activity and affect metabolic pathways.

Table 1: Summary of Biological Activities

Biological ActivityDescription
Enzyme InhibitionModulates enzyme activity through covalent bonding
Anticancer PotentialInvestigated for effects on cancer cell proliferation
Anti-inflammatory EffectsPotential to reduce inflammation in cellular models

Case Studies

  • Anticancer Research : A study investigated the effects of this compound on cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations. The compound exhibited an IC50 value of approximately 102 μM against specific cancer types .
  • Anti-inflammatory Effects : In vitro studies have shown that the compound can reduce pro-inflammatory cytokine production in macrophages, indicating potential therapeutic applications in inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic amino acids in proteins. This interaction can lead to:

  • Inhibition of Signal Transduction : By modifying key signaling proteins, the compound may disrupt pathways involved in cell proliferation and inflammation.
  • Modulation of Metabolic Pathways : Its influence on enzyme activity can alter metabolic processes, potentially leading to therapeutic benefits in metabolic disorders .

Comparison with Related Compounds

Comparative studies with similar compounds highlight the unique properties of this compound. For instance:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamateCyclopropyl groupDifferent steric properties
Tert-butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamateAdditional hydroxymethyl groupsAffects solubility and biological interactions

These comparisons underscore the distinct chemical reactivity and biological potential of this compound.

Properties

IUPAC Name

tert-butyl N-(1-cyclobutyl-3-hydroxypropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10(8-14)7-9-5-4-6-9/h9-10,14H,4-8H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYOAQZEBASQLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466550
Record name tert-Butyl (1-cyclobutyl-3-hydroxypropan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

816429-99-9
Record name 1,1-Dimethylethyl N-[2-cyclobutyl-1-(hydroxymethyl)ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=816429-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (1-cyclobutyl-3-hydroxypropan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, [2-cyclobutyl-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester
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